4-[(R)-[(2S,5R)-2,5-dimethyl-4-propylpiperazin-1-yl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide 4-[(R)-[(2S,5R)-2,5-dimethyl-4-propylpiperazin-1-yl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide
Brand Name: Vulcanchem
CAS No.: 159860-31-8
VCID: VC20900643
InChI: InChI=1S/C28H41N3O2/c1-7-17-30-19-22(5)31(20-21(30)4)27(25-11-10-12-26(18-25)33-6)23-13-15-24(16-14-23)28(32)29(8-2)9-3/h10-16,18,21-22,27H,7-9,17,19-20H2,1-6H3/t21-,22+,27-/m1/s1
SMILES: CCCN1CC(N(CC1C)C(C2=CC=C(C=C2)C(=O)N(CC)CC)C3=CC(=CC=C3)OC)C
Molecular Formula: C28H41N3O2
Molecular Weight: 451.6 g/mol

4-[(R)-[(2S,5R)-2,5-dimethyl-4-propylpiperazin-1-yl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide

CAS No.: 159860-31-8

Cat. No.: VC20900643

Molecular Formula: C28H41N3O2

Molecular Weight: 451.6 g/mol

* For research use only. Not for human or veterinary use.

4-[(R)-[(2S,5R)-2,5-dimethyl-4-propylpiperazin-1-yl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide - 159860-31-8

CAS No. 159860-31-8
Molecular Formula C28H41N3O2
Molecular Weight 451.6 g/mol
IUPAC Name 4-[(R)-[(2S,5R)-2,5-dimethyl-4-propylpiperazin-1-yl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide
Standard InChI InChI=1S/C28H41N3O2/c1-7-17-30-19-22(5)31(20-21(30)4)27(25-11-10-12-26(18-25)33-6)23-13-15-24(16-14-23)28(32)29(8-2)9-3/h10-16,18,21-22,27H,7-9,17,19-20H2,1-6H3/t21-,22+,27-/m1/s1
Standard InChI Key SIGUESLDUAWFPE-UMTXDNHDSA-N
Isomeric SMILES CCCN1C[C@@H](N(C[C@H]1C)[C@H](C2=CC=C(C=C2)C(=O)N(CC)CC)C3=CC(=CC=C3)OC)C
SMILES CCCN1CC(N(CC1C)C(C2=CC=C(C=C2)C(=O)N(CC)CC)C3=CC(=CC=C3)OC)C
Canonical SMILES CCCN1CC(N(CC1C)C(C2=CC=C(C=C2)C(=O)N(CC)CC)C3=CC(=CC=C3)OC)C

The compound 4-[(R)-[(2S,5R)-2,5-dimethyl-4-propylpiperazin-1-yl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide is a complex organic molecule featuring a benzamide core with a piperazinyl side chain. This compound is structurally similar to other benzamides that have been studied for their pharmacological properties, including interactions with neurotransmitter transporters and potential therapeutic applications.

Synthesis and Preparation

The synthesis of this compound typically involves the reaction of a benzoyl chloride derivative with a piperazine-based intermediate, followed by the introduction of the methoxyphenyl group. The specific synthesis route may vary depending on the availability of starting materials and the desired yield.

Biological Activity and Research Findings

While specific biological activity data for this exact compound are not readily available, compounds with similar structures have been studied for their interactions with neurotransmitter transporters and other biological targets. For instance, related benzamides have shown affinity for dopamine and norepinephrine transporters, suggesting potential applications in neuropharmacology .

Comparison with Related Compounds

  • BW 373U86: This compound, with a similar structure but featuring an allyl group instead of a propyl group, is known for its interaction with opioid receptors and has been studied for analgesic properties .

  • Other Benzamides: Compounds like 4-[(R)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-methoxyphenyl)methyl]-N-pentan-3-ylbenzamide have been explored for their pharmacological profiles, highlighting the versatility of the benzamide scaffold in drug design .

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